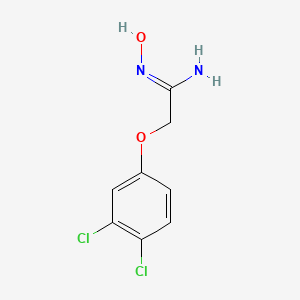

2-(3,4-dichlorophenoxy)-N'-hydroxyethanimidamide

説明

特性

IUPAC Name |

2-(3,4-dichlorophenoxy)-N'-hydroxyethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O2/c9-6-2-1-5(3-7(6)10)14-4-8(11)12-13/h1-3,13H,4H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYVQMVWXPXOIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(=NO)N)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1OC/C(=N/O)/N)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenoxy)-N'-hydroxyethanimidamide typically involves the reaction of 3,4-dichlorophenol with ethylamine in the presence of an oxidizing agent to introduce the hydroxyimino group. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

2-(3,4-dichlorophenoxy)-N'-hydroxyethanimidamide undergoes various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

科学的研究の応用

2-(3,4-dichlorophenoxy)-N'-hydroxyethanimidamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential effects on cellular processes and enzyme activities.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of agrochemicals and other industrial products.

作用機序

The mechanism of action of 2-(3,4-dichlorophenoxy)-N'-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their structure and function. The dichlorophenoxy group may interact with hydrophobic regions of proteins, affecting their activity and stability.

類似化合物との比較

Substituent Effects on Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations :

- Chlorination vs.

- Melting Points: The higher melting point of Compound 35 (179°C vs. 166°C for Compound 18) correlates with increased hydrogen bonding from methoxy/ethoxy groups . The target compound’s dichlorophenoxy group may similarly influence intermolecular interactions.

生物活性

2-(3,4-Dichlorophenoxy)-N'-hydroxyethanimidamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a dichlorophenoxy group, which is known for its herbicidal properties. The hydroxyethanimidamide moiety suggests potential interactions with biological targets, possibly influencing enzyme activity or receptor binding.

The biological activity of 2-(3,4-dichlorophenoxy)-N'-hydroxyethanimidamide is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an enzyme inhibitor by binding to active sites or allosteric sites, thereby modulating enzymatic reactions. This interaction can lead to various downstream effects in cellular pathways.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of 2-(3,4-dichlorophenoxy)-N'-hydroxyethanimidamide:

Case Studies

- Cytotoxicity in Cancer Cells : A study evaluated the effects of 2-(3,4-dichlorophenoxy)-N'-hydroxyethanimidamide on gastric cancer cell lines (MKN74). The compound demonstrated significant cytotoxic effects, inducing apoptosis and causing cell cycle arrest primarily in the S phase. The presence of DNA damage was also noted, indicating a mechanism involving intercalation with DNA .

- Toxicological Assessment : Research has indicated that exposure to compounds related to 2-(3,4-dichlorophenoxy)-N'-hydroxyethanimidamide can lead to nephrotoxic effects in laboratory animals. Studies reported alterations in kidney function and histological changes after repeated oral exposure .

- Enzyme Interaction Studies : Investigations into the compound's interaction with various enzymes revealed its potential as an inhibitor. Specific assays demonstrated a decrease in enzyme activity correlating with increased concentrations of the compound.

Q & A

Q. What are the recommended synthetic routes for 2-(3,4-dichlorophenoxy)-N'-hydroxyethanimidamide, and how can purity be optimized?

A practical synthesis begins with coupling 3,4-dichlorophenol with a hydroxyethanimidamide precursor via nucleophilic aromatic substitution. Key steps include:

- Reagent selection : Use anhydrous solvents (e.g., DMF or THF) and catalysts like K₂CO₃ to enhance reaction efficiency .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR .

- Challenges : Monitor for byproducts like dechlorinated intermediates using LC-MS .

Q. How should researchers characterize the structural and electronic properties of this compound?

Combine spectroscopic and computational methods:

- Spectroscopy : ¹H/¹³C NMR for backbone confirmation (e.g., hydroxyimino proton at δ 9.8–10.2 ppm) and FT-IR for functional groups (N–O stretch at ~930 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

- Computational modeling : DFT calculations (B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Antimicrobial activity : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Controls : Include chloramphenicol (antimicrobial) and cisplatin (cytotoxicity) as benchmarks.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Common discrepancies arise from experimental variability. Mitigate by:

- Standardizing protocols : Use identical cell lines/passage numbers and solvent controls (e.g., DMSO ≤0.1%) .

- Validating assays : Repeat experiments with orthogonal methods (e.g., ATP-based viability assays vs. MTT) .

- Environmental factors : Control oxygen levels and temperature during bioassays, as dichlorophenyl derivatives may degrade under light .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

- Systematic substitution : Synthesize analogs with varying substituents (e.g., replacing Cl with Br or modifying the hydroxyimino group) .

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify binding interactions with targets like bacterial topoisomerases or kinases .

- Data integration : Combine SAR with ADMET predictions (e.g., SwissADME) to prioritize lead compounds .

Q. What are the critical considerations for stability and storage in long-term studies?

- Degradation pathways : Hydrolysis of the hydroxyimino group and oxidation of the dichlorophenyl ring are primary risks .

- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C. Avoid metal contaminants by using glass containers .

- Stability monitoring : Perform periodic HPLC analysis to detect degradation products .

Q. How can researchers investigate the compound’s mechanism of action in complex biological systems?

- Omics approaches : Transcriptomics (RNA-seq) to identify differentially expressed genes in treated vs. untreated cells .

- Pull-down assays : Use biotinylated analogs to capture protein targets from cell lysates, followed by LC-MS/MS identification .

- Metabolic profiling : ¹H NMR-based metabolomics to trace changes in key pathways (e.g., glycolysis, TCA cycle) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。